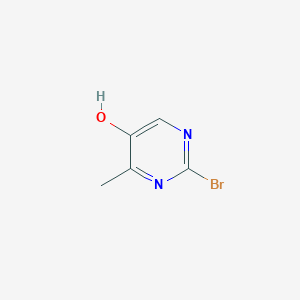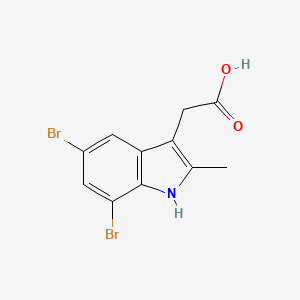
Uracil, 3,6-dimethyl-5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 3,6-dimethyl-5-ethyl-, also known by its IUPAC name 5-ethyl-3,6-dimethylpyrimidine-2,4(1H,3H)-dione , is a heterocyclic compound. It belongs to the pyrimidine family and shares structural similarities with uracil, a naturally occurring nucleobase found in RNA. The additional methyl and ethyl groups at specific positions modify its properties and reactivity.
Preparation Methods
a. Synthetic Routes
Several synthetic methods lead to the formation of 3,6-dimethyl-5-ethyluracil. Here are some notable approaches:
-
Alkylation of Uracil Derivatives
- Alkylation reactions introduce alkyl groups at specific positions. For instance, starting from uracil, selective alkylation at the 5-position followed by methylation at the 6-position yields the desired compound.
- Nucleophilic substitution of halogenated uracil derivatives can also be employed to introduce substituents.
-
Cyclization Strategies
- Cyclization reactions can form the six-membered heterocyclic ring of 3,6-dimethyl-5-ethyluracil.
- Various cyclization conditions and reagents can be explored to achieve this transformation.
b. Industrial Production
The industrial-scale synthesis of 3,6-dimethyl-5-ethyluracil typically involves optimized versions of the above methods. specific proprietary processes may vary among manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-5-ethyluracil undergoes various chemical reactions, including:
Oxidation: Oxidative processes can modify the methyl and ethyl groups.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be replaced by other groups.
Annulation: Formation of annelated derivatives (e.g., fused rings).
Common Reagents and Major Products
Methylation: Methylation agents (e.g., methyl iodide) yield 3,6-dimethyl-5-ethyluracil.
Alkylation: Alkyl halides (e.g., ethyl bromide) introduce the ethyl group.
Cyclization: Cyclizing agents (e.g., Lewis acids) form the pyrimidine ring.
Scientific Research Applications
3,6-dimethyl-5-ethyluracil finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying nucleobase modifications and interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting nucleic acid metabolism or protein function.
Comparison with Similar Compounds
3,6-dimethyl-5-ethyluracil stands out due to its unique combination of methyl and ethyl substituents. Similar compounds include uracil derivatives with different alkyl groups or additional functional moieties.
Properties
CAS No. |
90197-47-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-ethyl-3,6-dimethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12)10(3)7(6)11/h4H2,1-3H3,(H,9,12) |
InChI Key |
OOKYGLJIVQNEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)
![1-(7-Ethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine](/img/structure/B13109593.png)


![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)







